molecular formula C9H7FO B3195522 2-Ethynyl-4-fluoro-1-methoxybenzene CAS No. 912971-79-0

2-Ethynyl-4-fluoro-1-methoxybenzene

Cat. No. B3195522
CAS RN: 912971-79-0
M. Wt: 150.15 g/mol
InChI Key: FCSZVHYDFHSYSO-UHFFFAOYSA-N
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Description

2-Ethynyl-4-fluoro-1-methoxybenzene is a chemical compound with the molecular formula C9H7FO. It has a molecular weight of 150.15 . This compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Ethynyl-4-fluoro-1-methoxybenzene is 1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Ethynyl-4-fluoro-1-methoxybenzene is a liquid at room temperature .

Scientific Research Applications

Synthesis of Intermediate Compounds

2-Ethynyl-4-fluoro-1-methoxybenzene serves as a precursor in the synthesis of various intermediate compounds that are crucial in the manufacture of pharmaceuticals and other chemicals. For example, a practical synthesis method has been developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, highlighting the significance of such compounds in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).

Nucleophilic Aromatic Substitution Reactions

Research into nucleophilic aromatic substitution reactions has shown that compounds like 2-Ethynyl-4-fluoro-1-methoxybenzene can undergo various reactions to produce a wide range of products. These reactions are pivotal in the development of new pharmaceuticals and agrochemicals, demonstrating the versatility of such compounds in synthetic chemistry (Pietra & Vitali, 1972).

Antiretroviral Research

In the context of antiretroviral research, compounds related to 2-Ethynyl-4-fluoro-1-methoxybenzene have been studied for their potential applications. For instance, 4′-Ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a novel nucleoside reverse transcriptase inhibitor (NRTI) with unparalleled anti-HIV-1 activity. This highlights the potential of such fluorinated compounds in the development of new antiretroviral drugs (Markowitz & Sarafianos, 2018).

Environmental and Material Science

In environmental and material science, research has been conducted on novel brominated flame retardants, with studies indicating the need for further exploration of such compounds' occurrence and environmental impact. This underscores the importance of understanding the environmental fate of fluorinated compounds and their derivatives (Zuiderveen, Slootweg, & de Boer, 2020).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging in Alzheimer's disease research has also seen the application of fluorinated compounds, with studies utilizing fluorinated ligands for in vivo brain imaging. This research is crucial for early detection and understanding of Alzheimer's disease, showcasing the medical imaging applications of such compounds (Nordberg, 2007).

Safety and Hazards

The safety information for 2-Ethynyl-4-fluoro-1-methoxybenzene includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, while H315 means it causes skin irritation .

properties

IUPAC Name

2-ethynyl-4-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-6-8(10)4-5-9(7)11-2/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSZVHYDFHSYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4-fluoro-1-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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